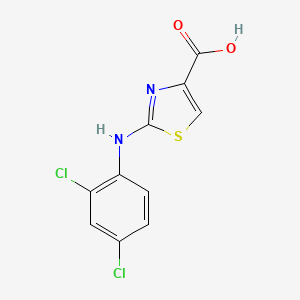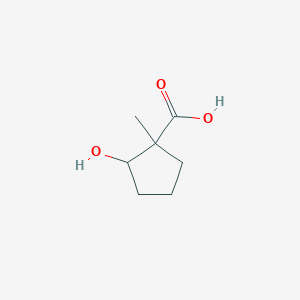![molecular formula C26H23N3O2 B2556767 7,8-dimethoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-53-2](/img/structure/B2556767.png)
7,8-dimethoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazoloquinolines are a class of organic compounds that contain a pyrazole ring fused with a quinoline ring . They are known for their diverse biological activities and are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. The structure of “7,8-dimethoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline” would likely show the characteristic peaks of the pyrazole and quinoline rings, as well as the substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined experimentally . These properties for “this compound” are not available in the literature.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis of Carboxamide Derivatives : A study demonstrated the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, showcasing the potential for creating potent cytotoxins with significant inhibitory properties against various cancer cell lines. This highlights the compound's relevance in medicinal chemistry for developing anticancer agents (Deady et al., 2003).
- Molecular Dynamics and Docking Studies : Another study focused on isoxazolequinoxaline derivatives, revealing their synthesis, crystal structure, and potential as anti-cancer drugs through molecular dynamics and docking studies. This emphasizes the compound's utility in pharmaceutical applications (Abad et al., 2021).
- Dimensionality of Supramolecular Aggregation : Research on dihydrobenzopyrazoloquinolines, a related compound, discussed how substitution affects the dimensionality of supramolecular aggregation, indicating the significance of structural modifications on the physical properties and potential applications of these compounds (Portilla et al., 2005).
Potential Biological Activities
- Antioxidant and Anti-inflammatory Properties : Compounds with a pyrazoloquinoline structure were evaluated for their antioxidant and anti-inflammatory activities, suggesting their potential therapeutic applications in treating diseases associated with oxidative stress and inflammation (Mahajan et al., 2016).
- Quenching Radicals and Inhibiting DNA Oxidation : A study on coumarin fused with quinoline demonstrated the ability to quench radicals and inhibit DNA oxidation, underscoring the compound's antioxidant capabilities and its potential in developing novel antioxidants (Xi & Liu, 2015).
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with biological systems to exert its effects. For many pyrazoloquinolines, this involves binding to specific receptors or enzymes . The mechanism of action of “7,8-dimethoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline” is not known.
Safety and Hazards
Zukünftige Richtungen
The study of pyrazoloquinolines is an active area of research due to their potential medicinal applications . Future research on “7,8-dimethoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline” could involve elucidating its synthesis, determining its physical and chemical properties, investigating its biological activity, and assessing its safety and hazards.
Eigenschaften
IUPAC Name |
7,8-dimethoxy-5-[(3-methylphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-17-8-7-9-18(12-17)15-29-16-21-25(19-10-5-4-6-11-19)27-28-26(21)20-13-23(30-2)24(31-3)14-22(20)29/h4-14,16H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERPPOADIAUYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-4-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2556689.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2556692.png)
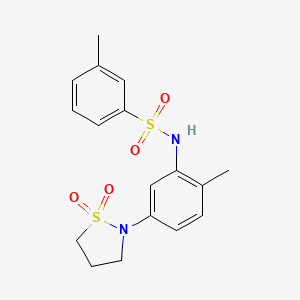
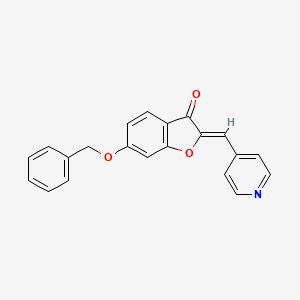
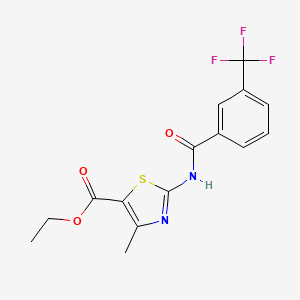
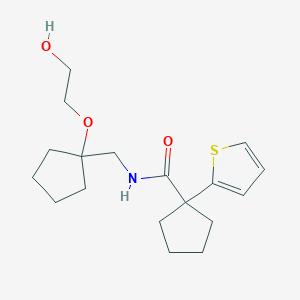
![4-[(2-Cyclopropylacetyl)amino]benzoic acid](/img/structure/B2556699.png)

![(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-(4-phenyloxan-4-yl)methanone](/img/structure/B2556701.png)

